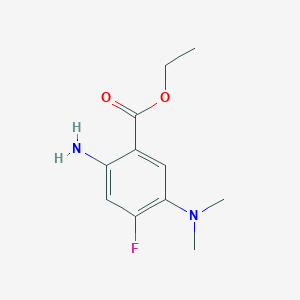
Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an ethyl ester group, an amino group, a dimethylamino group, and a fluorine atom attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-5-(dimethylamino)-4-fluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ethyl ester. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoates with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate involves its interaction with specific molecular targets. The amino and dimethylamino groups can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4-fluorobenzoate: Lacks the dimethylamino group, resulting in different chemical properties.
Ethyl 2-amino-5-(methylamino)-4-fluorobenzoate: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and biological activity.
Ethyl 2-amino-5-(dimethylamino)-4-chlorobenzoate: Substitutes the fluorine atom with chlorine, altering its electronic properties and interactions.
Uniqueness: Ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate is unique due to the combined presence of the dimethylamino and fluorine groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H15FN2O2 |
|---|---|
Poids moléculaire |
226.25 g/mol |
Nom IUPAC |
ethyl 2-amino-5-(dimethylamino)-4-fluorobenzoate |
InChI |
InChI=1S/C11H15FN2O2/c1-4-16-11(15)7-5-10(14(2)3)8(12)6-9(7)13/h5-6H,4,13H2,1-3H3 |
Clé InChI |
LSCWSNWQPXAPAB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1N)F)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



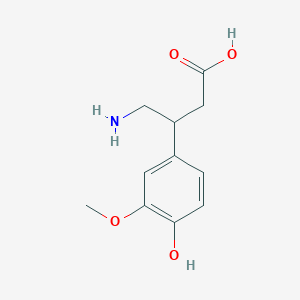
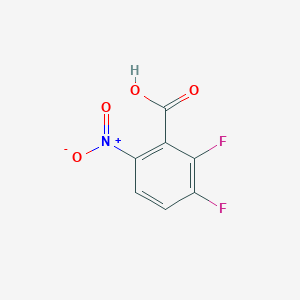
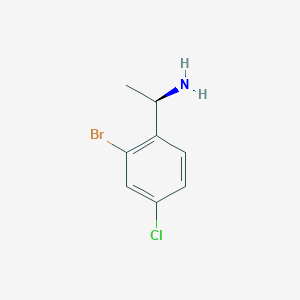
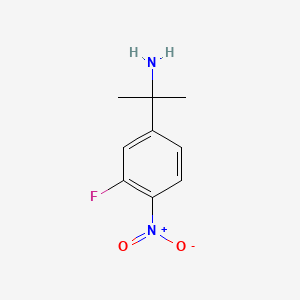
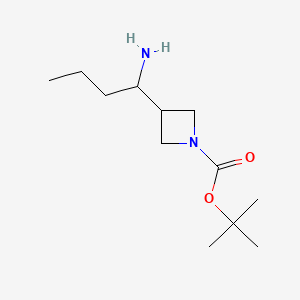

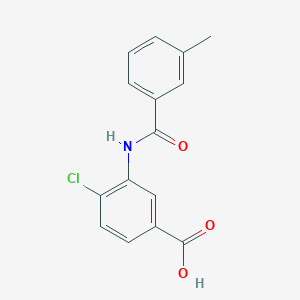

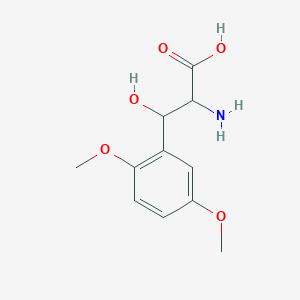
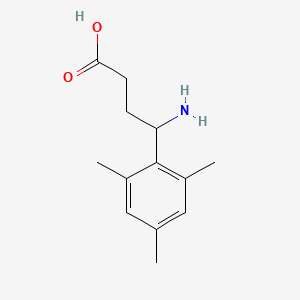
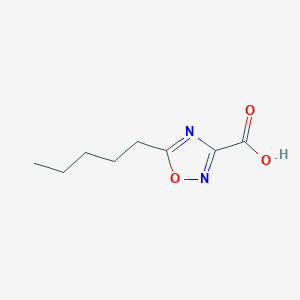
![Ethyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13541489.png)

